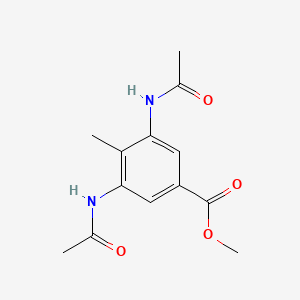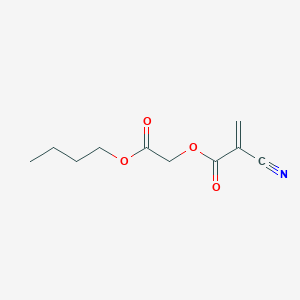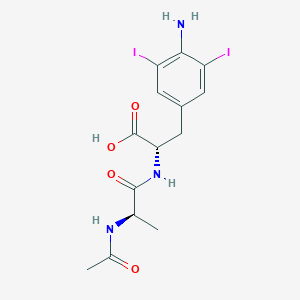
N-Acetyl-D-alanyl-4-amino-3,5-diiodo-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-D-alanyl-4-amino-3,5-diiodo-L-phenylalanine is a synthetic compound that belongs to the class of N-acylated aromatic amino acids. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of D-alanine, and a phenylalanine moiety substituted with amino and diiodo groups. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-alanyl-4-amino-3,5-diiodo-L-phenylalanine typically involves the acylation of D-alanine with an acetyl group, followed by the coupling of the resulting N-acetyl-D-alanine with 4-amino-3,5-diiodo-L-phenylalanine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the stepwise coupling of amino acids under controlled conditions, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-D-alanyl-4-amino-3,5-diiodo-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The diiodo groups can be reduced to form deiodinated derivatives.
Substitution: The amino and diiodo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include nitroso and nitro derivatives, deiodinated compounds, and substituted phenylalanine derivatives .
Applications De Recherche Scientifique
N-Acetyl-D-alanyl-4-amino-3,5-diiodo-L-phenylalanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: It serves as a model compound for studying the interactions of N-acylated amino acids with biological molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of thyroid disorders due to its structural similarity to thyroid hormones.
Industry: It is used in the development of diagnostic assays and as a standard in analytical chemistry
Mécanisme D'action
The mechanism of action of N-Acetyl-D-alanyl-4-amino-3,5-diiodo-L-phenylalanine involves its interaction with specific molecular targets and pathways. The compound can bind to thyroid hormone receptors, modulating their activity and influencing metabolic processes. Additionally, it can interact with enzymes involved in the synthesis and degradation of thyroid hormones, thereby affecting their levels in the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-phenylalanine: Similar in structure but lacks the amino and diiodo substitutions.
3,5-Diiodo-L-tyrosine: Contains diiodo substitutions but lacks the acetyl and D-alanyl groups.
N-Acetyl-L-tyrosine: Similar in structure but lacks the diiodo and amino substitutions
Uniqueness
N-Acetyl-D-alanyl-4-amino-3,5-diiodo-L-phenylalanine is unique due to its combination of acetyl, D-alanyl, amino, and diiodo groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
61487-57-8 |
|---|---|
Formule moléculaire |
C14H17I2N3O4 |
Poids moléculaire |
545.11 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-acetamidopropanoyl]amino]-3-(4-amino-3,5-diiodophenyl)propanoic acid |
InChI |
InChI=1S/C14H17I2N3O4/c1-6(18-7(2)20)13(21)19-11(14(22)23)5-8-3-9(15)12(17)10(16)4-8/h3-4,6,11H,5,17H2,1-2H3,(H,18,20)(H,19,21)(H,22,23)/t6-,11+/m1/s1 |
Clé InChI |
UKJCVFSLWQWTBG-KBUNVGBDSA-N |
SMILES isomérique |
C[C@H](C(=O)N[C@@H](CC1=CC(=C(C(=C1)I)N)I)C(=O)O)NC(=O)C |
SMILES canonique |
CC(C(=O)NC(CC1=CC(=C(C(=C1)I)N)I)C(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B14583702.png)

phenyl-lambda~6~-sulfanylidene}carbamate](/img/structure/B14583716.png)

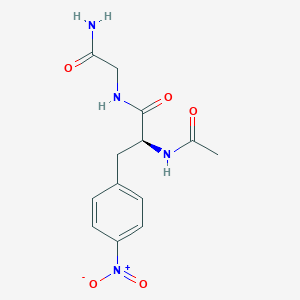
![N-[(2-Bromoethoxy)carbonyl]-L-isoleucine](/img/structure/B14583726.png)

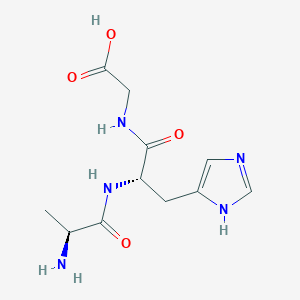
![1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one](/img/structure/B14583750.png)
![2-{[3-(4-Nitrophenyl)prop-2-yn-1-yl]oxy}oxane](/img/structure/B14583751.png)
![Sulfuric acid--N''-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2)](/img/structure/B14583759.png)
